Phenylbutyrylglutamine
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Overview
Description
Phenylbutyrylglutamine is a metabolite derived from the metabolism of phenylbutyrate in humans. Phenylbutyrate is used in the treatment of various medical conditions, including inborn errors of ureagenesis, certain cancers, cystic fibrosis, and thalassemia . This compound is identified in human plasma and urine, indicating its role in the metabolic pathway of phenylbutyrate .
Mechanism of Action
Target of Action
Phenylbutyrylglutamine is a metabolite of phenylbutyrate . Phenylbutyrate is used in humans for treating inborn errors of ureagenesis, certain forms of cancer, cystic fibrosis, and thalassemia . The primary targets of phenylbutyrate are yet to be fully understood.
Mode of Action
The metabolism of phenylbutyrate leads to the formation of this compound . This process involves the conjugation of phenylbutyrate with glutamine, a reaction that is catalyzed by an acyl-CoA: L-glutamine N-acyltransferase .
Biochemical Pathways
This compound is part of the phenylbutyrate metabolism pathway . This pathway interferes with the metabolism of carbohydrates and lipids, leading to the formation of new metabolites that fall into two categories: glucuronides and phenylbutyrate β-oxidation side products .
Pharmacokinetics
After administration of phenylbutyrate to normal humans, the cumulative urinary excretion of phenylacetate, phenylbutyrate, phenylacetylglutamine, and this compound amounts to about half of the dose of phenylbutyrate . This suggests that this compound, along with other metabolites, contributes to the bioavailability of phenylbutyrate.
Result of Action
The formation of this compound as a metabolite of phenylbutyrate contributes to the therapeutic effects of phenylbutyrate in treating various conditions . .
Action Environment
The metabolism of phenylbutyrate, and consequently the formation of this compound, can be influenced by the ingestion of carbohydrates or lipids . This suggests that dietary factors may play a role in the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylbutyrylglutamine can be synthesized through the conjugation of phenylbutyrate with glutamine. This process involves the activation of phenylbutyrate to phenylbutyryl-CoA, which then reacts with glutamine to form this compound . The synthesis can be analyzed using gas chromatography/mass spectrometry, often as tert-butyldimethylsilyl or methyl derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis of phenylbutyrate followed by its metabolic conversion to this compound in biological systems. This method leverages the natural metabolic pathways in humans or model organisms .
Chemical Reactions Analysis
Types of Reactions: Phenylbutyrylglutamine primarily undergoes conjugation reactions. It is formed through the conjugation of phenylbutyrate with glutamine, a process facilitated by the enzyme phenylbutyryl-CoA ligase .
Common Reagents and Conditions:
Reagents: Phenylbutyrate, glutamine, and phenylbutyryl-CoA.
Major Products: The primary product of the reaction is this compound itself. This compound is then excreted in urine, indicating its role in the detoxification and excretion of phenylbutyrate metabolites .
Scientific Research Applications
Phenylbutyrylglutamine has several scientific research applications:
Chemistry: It is used as a marker to study the metabolism of phenylbutyrate and its derivatives.
Biology: The compound helps in understanding the metabolic pathways involving phenylbutyrate and glutamine.
Medicine: this compound is significant in the treatment of hyperammonemia and other metabolic disorders.
Comparison with Similar Compounds
Phenylacetylglutamine: Another metabolite of phenylbutyrate, formed through the conjugation of phenylacetate with glutamine.
Phenylacetate: A direct metabolite of phenylbutyrate, which is further conjugated to form phenylacetylglutamine.
Uniqueness: Phenylbutyrylglutamine is unique due to its specific formation pathway involving phenylbutyrate and glutamine. Unlike phenylacetylglutamine, which is formed from phenylacetate, this compound is directly derived from phenylbutyrate, highlighting a distinct metabolic route .
Properties
IUPAC Name |
5-amino-5-oxo-2-(4-phenylbutanoylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c16-13(18)10-9-12(15(20)21)17-14(19)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,16,18)(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQKXKRCMAJADR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC(CCC(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | Phenylbutyrylglutamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011687 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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